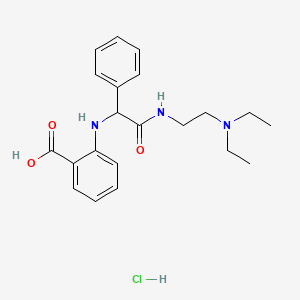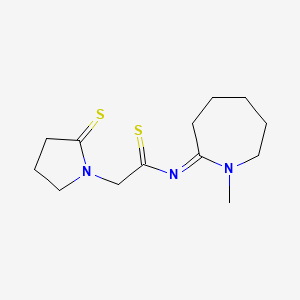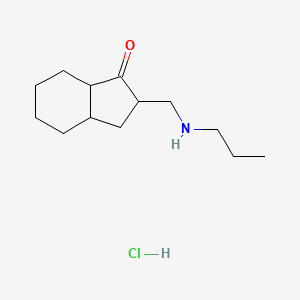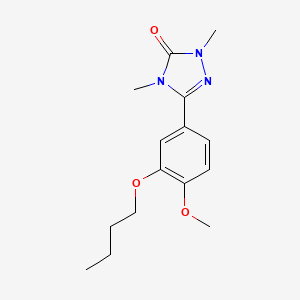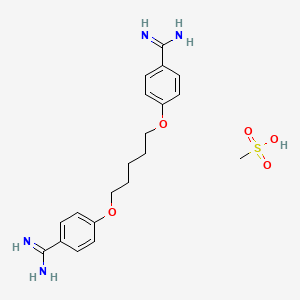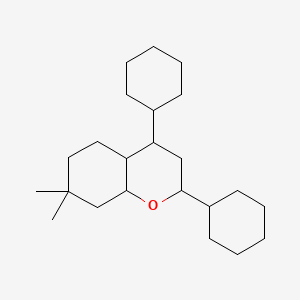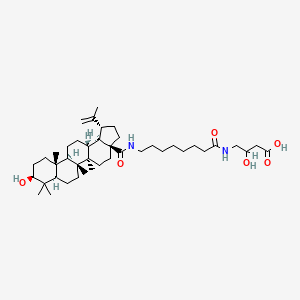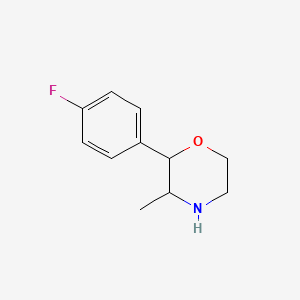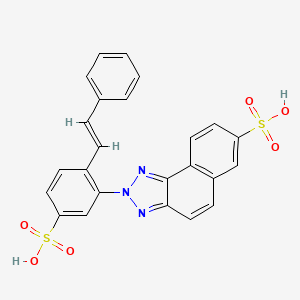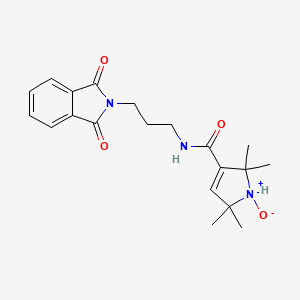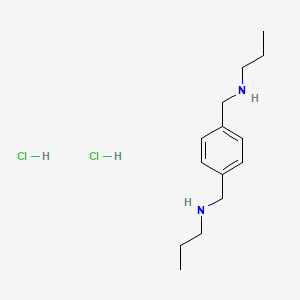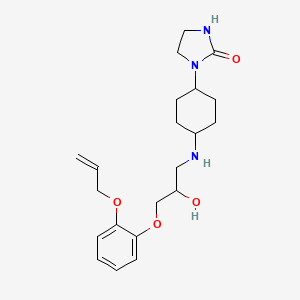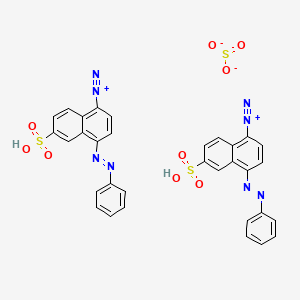
4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their vibrant colors and are widely used in the dye industry. The compound’s structure features a diazonium group attached to a naphthalene ring, which is further substituted with a sulfonate group and a phenyldiazenyl group. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite typically involves a multi-step process:
Diazotization: The starting material, usually an aromatic amine, undergoes diazotization. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound, such as a sulfonated naphthalene derivative, under controlled pH conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite undergoes several types of chemical reactions:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted aromatic compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine, which can further undergo various chemical transformations.
Oxidation Reactions: Under oxidative conditions, the compound can form azo compounds, which are characterized by their intense colors.
Common Reagents and Conditions
Substitution: Sodium halides, potassium cyanide, and water are common reagents used in substitution reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Major Products
Substitution: Halogenated, hydroxylated, or cyanated aromatic compounds.
Reduction: Aromatic amines.
Oxidation: Azo compounds.
Applications De Recherche Scientifique
4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments. Its ability to undergo diazo coupling reactions makes it valuable in organic synthesis.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of azo dyes, which are used in textiles, printing, and cosmetics.
Mécanisme D'action
The mechanism of action of 4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite involves its ability to form stable diazonium intermediates, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of a wide range of products. The sulfonate group enhances the compound’s solubility in water, making it suitable for aqueous reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-phenyldiazenylbenzenediazonium chloride: Similar in structure but lacks the sulfonate group, making it less soluble in water.
4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium chloride: Similar but with a chloride counterion instead of sulfite, affecting its reactivity and solubility.
Uniqueness
4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite is unique due to the presence of both the sulfonate and diazonium groups, which confer specific solubility and reactivity properties. This makes it particularly useful in applications requiring water-soluble diazonium salts.
Propriétés
Numéro CAS |
72089-14-6 |
|---|---|
Formule moléculaire |
C32H22N8O9S3 |
Poids moléculaire |
758.8 g/mol |
Nom IUPAC |
4-phenyldiazenyl-6-sulfonaphthalene-1-diazonium;sulfite |
InChI |
InChI=1S/2C16H10N4O3S.H2O3S/c2*17-18-15-8-9-16(20-19-11-4-2-1-3-5-11)14-10-12(24(21,22)23)6-7-13(14)15;1-4(2)3/h2*1-10H;(H2,1,2,3) |
Clé InChI |
LALDIBNDWCOWCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)[N+]#N)S(=O)(=O)O.C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)[N+]#N)S(=O)(=O)O.[O-]S(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


